
tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H21NO3 . It has an average mass of 239.311 Da and a monoisotopic mass of 239.152145 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H21NO3 . Detailed structural analysis would typically involve techniques such as NMR and HPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.31 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
A condensation reaction using di-tert-butyl dicarbonate (Boc2O) has been developed for acylating non-nucleophilic nitrogen compounds, including indoles (Umehara, Ueda, & Tokuyama, 2016).
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate was used as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).
The Hemetsberger-Knittel reaction was enhanced using tert-butyl azidoacetate for the synthesis of indole derivatives (Kondo et al., 1999).
N-substituted 2-bromo-1H-indole-3-carboxaldehydes were converted into tert-butylimines and subjected to palladium-catalyzed intramolecular iminoannulation, yielding various gamma-carboline derivatives (Zhang & Larock, 2003).
The synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids was achieved using tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006).
The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was studied, revealing hydrogen bonding patterns (Thenmozhi et al., 2009).
Base-promoted cyclization was used for synthesizing indoline lactones, with tert-butyl [2-(benzylideneamino)phenyl]acetate as a key intermediate (Hodges, Wang, & Riley, 2004).
The metathesis reaction was employed for synthesizing indolo[2,3-a]carbazole and sulfur analogs of furostifoline (Pelly et al., 2005).
Tert-butyl sulfinamide was used as an ammonia equivalent for synthesizing indoles and anilines with sensitive functional groups (Prakash et al., 2011).
The Hemetsberger reaction was applied to ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate, yielding a mixture of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives (Mayer et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation. It may also be harmful if inhaled and can cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .
Properties
IUPAC Name |
tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNSGJOKGICXGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726670 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332584-12-9 |
Source


|
| Record name | tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

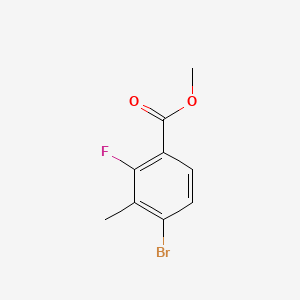
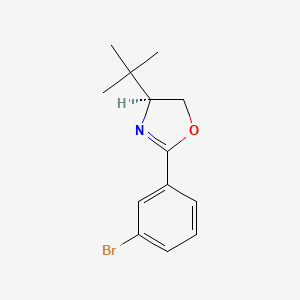
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

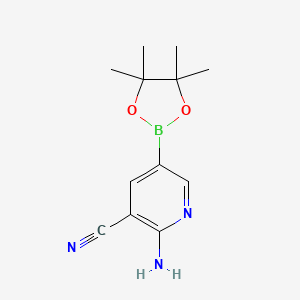
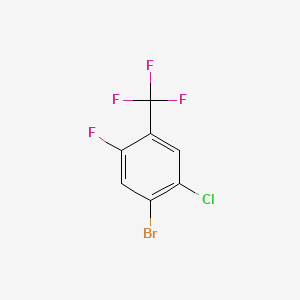
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

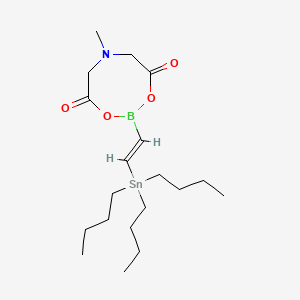
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
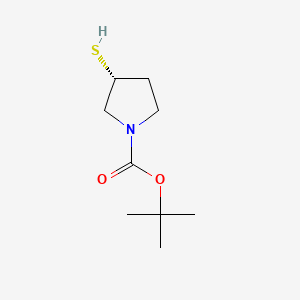

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
